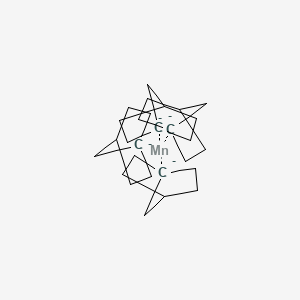
Tetranorbornylmanganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetranorbornylmanganese is an organometallic compound with the formula Mn(nor)₄, where “nor” represents the 1-norbornyl ligand. This compound is part of the larger family of metal tetranorbornyls, which are known for their stability and unique structural properties. This compound, in particular, is notable for its tetrahedral geometry and high oxidation state of +4, making it a subject of interest in organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetranorbornylmanganese is typically synthesized through the reaction of manganese halides with 1-norbornyllithium. The process involves the following steps:
Reaction with Alkyllithium: Manganese(IV) bromide reacts with 1-norbornyllithium in an inert atmosphere, usually in a solvent like pentane or hexane.
Filtration and Recrystallization: The reaction mixture is filtered to remove byproducts, and the filtrate is subjected to recrystallization to obtain pure this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tetranorbornylmanganese undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides.
Substitution: The norbornyl ligands can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize this compound.
Substitution Reagents: Organolithium or Grignard reagents are commonly used for substitution reactions.
Major Products:
Oxidation Products: Manganese oxides.
Substitution Products: Various organomanganese compounds depending on the substituent introduced.
Scientific Research Applications
Tetranorbornylmanganese has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organomanganese compounds and as a catalyst in organic reactions.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives are studied for potential therapeutic uses.
Industry: It is explored for use in materials science, particularly in the development of new polymers and nanomaterials
Mechanism of Action
The mechanism of action of tetranorbornylmanganese involves its ability to undergo redox reactions, where it can donate or accept electrons. This property is crucial in catalytic processes where it facilitates the transformation of substrates. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new bonds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
- Tetrakis(1-norbornyl)cobalt(IV)
- Tetrakis(1-norbornyl)chromium(IV)
- Tetrakis(1-norbornyl)molybdenum(IV)
Comparison: Tetranorbornylmanganese is unique due to its high oxidation state and tetrahedral geometry, which confer high stability and reactivity. Compared to its cobalt, chromium, and molybdenum counterparts, tetranorbornyl
Properties
CAS No. |
36333-79-6 |
|---|---|
Molecular Formula |
C28H44Mn-4 |
Molecular Weight |
435.6 g/mol |
InChI |
InChI=1S/4C7H11.Mn/c4*1-2-7-4-3-6(1)5-7;/h4*6H,1-5H2;/q4*-1; |
InChI Key |
NNEKBDYDWPDVMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.C1C[C-]2CCC1C2.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















